molecular formula C15H13ClFN3O2 B2681025 (2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034582-59-5

(2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2681025
CAS RN: 2034582-59-5
M. Wt: 321.74
InChI Key: CLGLCNSCSQEQDJ-UHFFFAOYSA-N
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Description

“(2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the one , can be achieved through various synthetic strategies . One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Crystal and Molecular Structure Analysis

One study focused on the synthesis and characterization of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone. This compound was synthesized, spectroscopically characterized, and confirmed through X-ray diffraction (XRD) study, highlighting its crystal structure in the monoclinic space group P21/c. This research contributes to understanding the structural features of chloro and fluoro-substituted compounds which are crucial for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).

Synthesis and Biological Evaluation

Another area of application involves the development of compounds for potential therapeutic uses. For instance, novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds, including variants such as (1-phenyl-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have shown promising results in biological assays. The microwave irradiation method used in their synthesis proved to be efficient, offering higher yields and environmental benefits. Such research underscores the potential of fluoro and chloro-substituted compounds in developing new therapeutics (Ravula et al., 2016).

Antimicrobial and Antimycobacterial Activity

Compounds derived from or related to (2-Chloro-6-fluorophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have also been studied for their antimicrobial properties. For example, nicotinic acid hydrazide derivatives have been evaluated for their antimycobacterial activity. These findings are crucial for the ongoing search for new agents to combat microbial and mycobacterial infections, providing a foundation for further development and optimization of antimicrobial agents (R.V.Sidhaye et al., 2011).

Molecular Docking and Antimicrobial Activity Studies

The molecular structure, spectroscopic, and quantum chemical analysis of specific chloro and fluoro-substituted compounds have been conducted, accompanied by molecular docking and antimicrobial activity studies. These comprehensive analyses help in understanding the interaction mechanisms of such compounds with biological targets and their potential efficacy as antimicrobial agents. This multidisciplinary approach combines computational and experimental methodologies to explore the therapeutic potential of these compounds (Sivakumar et al., 2021).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-11-2-1-3-12(17)14(11)15(21)20-7-4-10(9-20)22-13-8-18-5-6-19-13/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGLCNSCSQEQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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